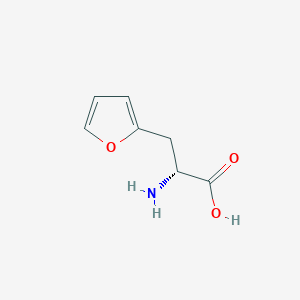

(R)-2-Amino-3-(furan-2-yl)propanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (R)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for (R)-2-Amino-3-(furan-2-yl)propanoic acid, a chiral non-proteinogenic amino acid of interest in pharmaceutical research and development. This document outlines both the preparation of the racemic mixture and subsequent enantioselective resolution to obtain the desired (R)-enantiomer, presenting detailed experimental protocols and quantitative data compiled from established synthetic methodologies for analogous compounds.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through two main strategies:

-

Asymmetric Synthesis: Direct synthesis of the (R)-enantiomer using chiral catalysts, auxiliaries, or reagents. Common methods include asymmetric hydrogenation and asymmetric Strecker synthesis.

-

Resolution of a Racemic Mixture: Synthesis of the racemic amino acid followed by separation of the enantiomers. Chemoenzymatic methods, particularly lipase-catalyzed kinetic resolution, are highly effective for this purpose.

This guide will focus on a robust and widely applicable chemoenzymatic approach, which involves the initial synthesis of racemic 2-Amino-3-(furan-2-yl)propanoic acid followed by enzymatic resolution.

Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid

A common and effective method for the synthesis of racemic α-amino acids is through the Strecker synthesis or variations thereof, starting from the corresponding aldehyde. An alternative route involves the reduction of a 2-(hydroxyimino)propanoic acid derivative.

Synthesis via Reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid

This pathway provides a reliable method to obtain the racemic amino acid.[1]

Experimental Protocol:

Step 1: Synthesis of 3-(furan-2-yl)-2-oxopropanoic acid. This intermediate can be prepared from furan-2-carbaldehyde through various established organic synthesis routes.

Step 2: Synthesis of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid. To a solution of 3-(furan-2-yl)-2-oxopropanoic acid in a suitable solvent (e.g., ethanol (B145695)/water), hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

Step 3: Reduction to racemic 2-Amino-3-(furan-2-yl)propanoic acid. The 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid is dissolved in a mixture of formic acid and water. Zinc dust is added portion-wise, and a catalytic amount of iron dust is introduced. The reaction is heated (e.g., to 60°C) for several hours.[1] After completion, the reaction mixture is filtered, and the product is isolated and purified.

Quantitative Data:

| Reactant | Product | Yield (%) |

| 3-(heteroaryl)-2-(hydroxyimino)propanoic acids | racemic 2-amino-3-(heteroaryl)propanoic acids | 48-94 |

Table 1: Reported yields for the synthesis of various racemic 2-amino-3-(heteroaryl)propanoic acids via reduction of the corresponding 2-(hydroxyimino)propanoic acids.[1]

Figure 1: Synthesis of racemic 2-Amino-3-(furan-2-yl)propanoic acid.

Enantioselective Synthesis of this compound via Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution of the corresponding racemic amino acid ester is a highly efficient method for obtaining the enantiomerically pure amino acid.[2] This process relies on the stereoselective hydrolysis of one enantiomer of the ester by the lipase (B570770), leaving the other enantiomer unreacted.

Experimental Protocol:

Step 1: Esterification of racemic 2-Amino-3-(furan-2-yl)propanoic acid. The racemic amino acid is esterified to, for example, the ethyl ester using standard procedures, such as reaction with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).

Step 2: Lipase-catalyzed kinetic resolution. The racemic ethyl 2-amino-3-(furan-2-yl)propanoate is suspended in an aqueous buffer solution (e.g., phosphate (B84403) buffer). A lipase, such as Pseudomonas lipase (Amano PS) or Candida antarctica lipase B (CALB), is added to the mixture.[2] The reaction is stirred at a controlled temperature (e.g., 30-40°C) and pH. The progress of the reaction is monitored by measuring the conversion, typically aiming for approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

Step 3: Separation and Hydrolysis. Once the desired conversion is reached, the reaction is stopped. The unreacted (R)-ethyl 2-amino-3-(furan-2-yl)propanoate is extracted with an organic solvent. The aqueous layer contains the hydrolyzed (S)-2-Amino-3-(furan-2-yl)propanoic acid. The extracted (R)-ester is then hydrolyzed under acidic or basic conditions to yield the target this compound.

Quantitative Data for Analogous Resolutions:

| Substrate | Enzyme | Product (enantiomer) | Conversion (%) | Enantiomeric Excess (ee %) |

| Racemic amino acid esters | Pseudomonas lipase | L-amino acid | ~50 | >95 |

| Racemic amino acid esters | Rhizopus lipase | L-amino acid | ~50 | High |

Table 2: General data on lipase-catalyzed kinetic resolution of various amino acid esters, demonstrating the high selectivity of this method.[2]

Figure 2: Chemoenzymatic synthesis of this compound.

Conclusion

The chemoenzymatic synthesis pathway, involving the preparation of racemic 2-Amino-3-(furan-2-yl)propanoic acid followed by lipase-catalyzed kinetic resolution of its ester derivative, represents a practical and efficient method for obtaining the enantiomerically pure (R)-isomer. This approach benefits from the high selectivity of enzymatic transformations, often leading to high enantiomeric excess, a critical requirement for pharmaceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable chiral building block.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-3-(furan-2-yl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid, structurally characterized as an alanine (B10760859) derivative containing a furan-2-yl substituent.[1][2][3] Its unique structure, incorporating both a chiral amino acid scaffold and a heterocyclic furan (B31954) ring, makes it a compound of interest in medicinal chemistry and drug design. As with any molecule intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a summary of quantitative data and details the standardized experimental protocols for their determination.

Core Physicochemical Data

The following table summarizes the key physicochemical identifiers and properties for this compound. Due to the limited availability of experimentally-derived data in public literature, some values are computationally predicted.

| Property | Value | Source | Notes |

| Molecular Formula | C₇H₉NO₃ | [4] | |

| Molecular Weight | 155.15 g/mol | [4][5] | |

| CAS Number | 110772-46-8 | [5] | For (R)-isomer |

| 4066-39-1 | [4] | For racemate (DL mixture) | |

| PubChem CID | 11040913 | [4] | |

| Melting Point | Not experimentally determined. | - | Amino acids often decompose upon heating.[6][7][8] |

| Boiling Point | Not determined. | - | Expected to decompose before boiling. |

| logP (Octanol/Water) | -2.3 | [4] | Computationally predicted value. |

| pKa (Acidic) | Not experimentally determined. | - | Predicted for the carboxylic acid group. |

| pKa (Basic) | Not experimentally determined. | - | Predicted for the amino group. |

| Solubility | Not experimentally determined. | - | Expected to be pH-dependent.[9] |

Biological Context & Potential Applications

While specific biological pathways for this compound are not extensively documented, its structural motifs are present in molecules with known biological activities.

-

Antimicrobial Activity : Derivatives of 3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against yeast-like fungi such as Candida albicans, as well as bacteria including Escherichia coli and Staphylococcus aureus.[10][11]

-

Neurological Activity : Other related amino acid derivatives have been designed and evaluated as agonists for the glycine (B1666218) site of N-Methyl-D-aspartate (NMDA) receptors, which are critical in central nervous system functions.[12]

The core structure of this compound serves as a valuable scaffold for developing novel therapeutic agents in these areas.

Experimental Protocols & Methodologies

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of non-proteinogenic amino acids like this compound.

Melting Point Determination

The melting point provides a crucial indication of purity. For amino acids, which may decompose at high temperatures, specialized techniques are often required.[6][8]

Methodology: Capillary Melting Point Determination [13][14]

-

Sample Preparation : A small, dry quantity of the crystalline compound is packed into a thin-walled glass capillary tube to a height of 2-3 mm. The sample is compacted by tapping or dropping the tube through a long glass pipe.[13][15]

-

Apparatus Setup : The capillary tube is placed in a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[14]

-

Initial Determination : A rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.[15]

-

Precise Determination : A new sample is heated rapidly to a temperature approximately 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[14]

-

Data Recording : The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point. For pure compounds, this range is typically narrow (0.5-1.0 °C).[14]

-

Decomposition Note : Any signs of decomposition (e.g., charring, gas evolution) are noted. If decomposition occurs, Fast Scanning Calorimetry (FSC) may be a more suitable method.[6][7]

Solubility Determination

Solubility is a critical parameter for drug delivery and formulation. For amino acids, it is highly dependent on the pH of the solvent system.[9]

Methodology: Isothermal Shake-Flask Method

-

Solvent Preparation : Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 7.4, 9). Other solvents like ethanol (B145695) can also be used.[16][17]

-

Sample Addition : An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration : The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation : The resulting suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification : An aliquot of the clear supernatant is carefully removed, diluted, and analyzed to determine the concentration of the dissolved compound. Suitable analytical techniques include:

-

UPLC/HPLC-UV : For accurate quantification, especially at low concentrations.[17]

-

Spectrophotometry : Using a chromogenic reagent like ninhydrin (B49086) that reacts with the amino group.[17]

-

-

Data Reporting : Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 11040913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - [sigmaaldrich.com]

- 6. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. microbenotes.com [microbenotes.com]

- 17. pubs.acs.org [pubs.acs.org]

The Rising Profile of Furan-Containing Amino Acids in Therapeutic Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of heterocyclic scaffolds into amino acid and peptide structures has emerged as a powerful strategy in medicinal chemistry for the generation of novel therapeutic agents. Among these, the furan (B31954) ring has garnered significant attention due to its unique electronic properties and its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of furan-containing amino acids, with a focus on their synthesis, experimental evaluation, and mechanisms of action.

Core Biological Activities and Therapeutic Potential

Furan-containing amino acids and their peptide derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery programs. These activities include:

-

Anticancer: Furan-conjugated peptides have shown potent and selective cytotoxic effects against various cancer cell lines.[4][5]

-

Enzyme Inhibition: The furan moiety can act as a key pharmacophore in the design of inhibitors for enzymes such as Protein Arginine Deiminase type IV (PAD4) and furin, which are implicated in inflammatory diseases and cancer, respectively.

-

Antimicrobial: Various furan derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[6]

-

Antiviral: Certain furan-containing compounds have been investigated for their ability to inhibit the replication of viruses like influenza and herpes simplex virus.[7]

-

Anti-inflammatory: The furan scaffold is present in molecules that can inhibit key inflammatory enzymes like cyclooxygenases.[3]

Case Study: Furan-Conjugated Tripeptides with Potent Antitumor Activity

A noteworthy example of the therapeutic potential of furan-containing amino acids is a series of furan-conjugated tripeptides that exhibit potent and selective anticancer activity against human cervical cancer cells (HeLa).[4][8]

Quantitative Biological Data

The anti-proliferative activity of a library of furan-conjugated tripeptides was evaluated using the MTT assay. The half-maximal inhibitory concentrations (IC50) for the most active compounds against HeLa cells are summarized in the table below.

| Conjugate ID | Peptide Sequence | IC50 (µg/mL)[4] | IC50 (µM)[4][9] |

| 1 | Fur⁴-Phe³-Ala²-Phe¹-CONH₂ | 0.45 ± 0.09 | 0.81 ± 0.16 |

| 2 | Fur⁴-Ala³-Phe²-Phe¹-CONH₂ | 0.39 ± 0.02 | 0.76 ± 0.03 |

| 3 | Fur⁴-Phe³-Phe²-Ala¹-CONH₂ | 0.25 ± 0.05 | 0.45 ± 0.09 |

| 4 | Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂ | 0.15 ± 0.05 | 0.28 ± 0.09 |

| 5 | Fur⁴-Ala³-Ala²-Phe¹-CONH₂ | 0.55 ± 0.15 | 1.14 ± 0.31 |

| 6 | Fur⁴-Phe³-Ala²-Ala¹-CONH₂ | 0.49 ± 0.09 | 0.99 ± 0.18 |

| 7 | Fur⁴-Ala³-Phe²-Ala¹-CONH₂ | 0.65 ± 0.15 | 1.35 ± 0.31 |

| 8 | Fur⁴-2-Nal³-Phe²-Ala¹-CONH₂ | 0.35 ± 0.05 | 0.63 ± 0.09 |

| 9 | Fur⁴-2-Nal³-Ala²-Ala¹-CONH₂ | 0.45 ± 0.09 | 0.88 ± 0.17 |

| 10 | Fur⁴-Ala³-2-Nal²-Phe¹-CONH₂ | 0.75 ± 0.15 | 1.37 ± 0.27 |

Fur = Furoyl, Nal = Naphthylalanine

Conjugate 4 was identified as the most potent compound, with an IC50 of 0.15 ± 0.05 µg/mL (0.28 ± 0.09 µM).[4] Notably, this compound demonstrated selectivity for cervical cancer cells, being inactive against other tested cancer and normal cell lines.[4][8]

Experimental Protocols

The furan-conjugated tripeptides were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[4][10]

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids

-

α-furoic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

20% Piperidine (B6355638) in DMF

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: The Rink amide resin is swelled in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (3 equivalents) is activated with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF. This activated solution is then added to the deprotected resin, and the mixture is agitated for 2 hours. The resin is washed with DMF and DCM.

-

Repeat Synthesis Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

-

Furan Capping: After the final amino acid has been coupled and its Fmoc group removed, α-furoic acid is coupled to the N-terminus of the peptide using the same activation and coupling procedure as for the amino acids.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all remaining protecting groups are removed by treatment with a TFA cleavage cocktail for 2-3 hours.

-

Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The cytotoxic effect of the synthesized peptides was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

HeLa cells (or other target cancer cell lines)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the furan-conjugated tripeptides and incubated for another 24 hours.

-

MTT Addition: The culture medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The potent anticancer activity of the furan-conjugated tripeptide 4 is attributed to a membranolytic effect, leading to the induction of the mitochondrial pathway of apoptosis.[8]

The proposed mechanism involves the peptide initially interacting with and disrupting the cancer cell membrane. This leads to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[8] Consequently, cytochrome c is released from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4]

Experimental and Drug Discovery Workflow

The discovery and development of novel bioactive furan-containing amino acids and peptides follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

This workflow begins with the rational design and synthesis of a library of furan-containing compounds. Following purification and structural characterization, these compounds undergo in vitro screening to identify "hits" with the desired biological activity. Structure-activity relationship (SAR) studies are then conducted to understand the relationship between the chemical structure and biological function, guiding the iterative process of lead optimization. Promising lead candidates are then advanced to in vivo studies to evaluate their efficacy and safety profiles before consideration for preclinical development.

Conclusion

Furan-containing amino acids represent a versatile and promising class of building blocks for the development of novel therapeutics. Their incorporation into peptide backbones has yielded compounds with potent and selective biological activities, particularly in the realm of oncology. The detailed understanding of their synthesis, biological evaluation, and mechanisms of action, as exemplified by the case of anticancer furan-conjugated tripeptides, provides a solid foundation for the future design and development of next-generation therapies targeting a wide range of diseases. The continued exploration of this unique chemical space is poised to deliver innovative solutions to pressing medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-2-(furan-3-yl)propanoic acid | C7H9NO3 | CID 22033992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antioxidative and antiviral activity of hydroxycinnamic acid amides of thiazole containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Novel Furanoid Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for discovering, synthesizing, isolating, and characterizing novel furanoid amino acids. These unique molecular scaffolds, which merge the structural features of carbohydrates and amino acids, are of significant interest in medicinal chemistry and drug development due to their potential as peptidomimetics and building blocks for bioactive molecules.[1][2]

Discovery and Synthesis of Novel Furanoid Amino Acids

The discovery of novel furanoid amino acids is primarily driven by synthetic chemistry, as these compounds are not commonly found in nature. Synthetic strategies often leverage readily available carbohydrate starting materials.

Synthetic Strategies

Several key strategies are employed for the synthesis of furanoid amino acids:

-

From Hexose-Derived Substrates: A common approach involves the use of hexose-derived substrates where an intramolecular 5-exo SN2 opening of a terminal aziridine (B145994) ring by a γ-benzyloxy oxygen occurs. This reaction, often facilitated by pyridinium (B92312) dichromate (PDC) oxidation, can lead to the formation of the furanoid ring structure in a single, stereocontrolled step.[3]

-

From Diacetone Glucose: Diacetone glucose is another versatile starting material for the straightforward synthesis of furanoid sugar amino acids like 3-amino-3-deoxy-1,2-isopropylidene-α-D-ribofuranoic acid.[4]

-

From 2-Oxo-D-gluconic Acid: Fermentation-derived 2-Oxo-D-gluconic acid can be used as a starting material, trapping the carbohydrate in its furanoid configuration to synthesize both α- and ω-amino acids.[5]

-

Curtius Rearrangement: This method is effective for installing an amino group with a specific stereochemistry (inversion of configuration), which is crucial for creating rigid furanoid scaffolds.[6]

Example Synthetic Protocol: Synthesis of a Furanoid α-Substituted α-Amino Acid

This protocol is based on the synthesis of 5-O-(tert-butyldimethylsilyl)-3-deoxy-1,2-O-isopropylidene-3-methoxycarbonylamino-α-d-xylofuranose 3-C-carboxylic acid.[1]

Step 1: Synthesis of Allylic Thiocyanate (B1210189)

-

Start with a known xylose derivative, 5-O-TBDMS-1,2-O-isopropylidene-α-d-erythro-pentofuranos-3-ulose.[1]

-

Perform a Wittig reaction with ethoxycarbonylmethyl-enetriphenylphosphorane in dry dichloromethane.[1]

-

The resulting product is converted to a crude mesylate.[1]

-

React the crude mesylate with potassium thiocyanate (KSCN) in acetonitrile (B52724) at room temperature for 3-5 hours to yield the allylic thiocyanate.[1]

Step 2:[7][7]-Sigmatropic Rearrangement and Isothiocyanate Conversion

-

The allylic thiocyanate undergoes a[7][7]-sigmatropic rearrangement to form an isothiocyanate.[1]

-

The isothiocyanate group is then converted to a thiourethane by reacting with sodium methoxide (B1231860) in dry methanol (B129727) at room temperature for 4 hours.[1]

-

The thiocarbamate is then converted to its oxygen derivative using mesitylnitrile oxide in acetonitrile over approximately 23 hours.[1]

Step 3: Oxidation to the Final Amino Acid

-

The carbamate (B1207046) is oxidized using a catalytic amount of ruthenium (III) chloride and sodium periodate (B1199274) (NaIO4) to yield an aldehyde.[1]

-

The final oxidation of the aldehyde to the protected furanoid amino acid is achieved by treatment with sodium chlorite (B76162) (NaClO2) and 2-methyl-2-butene (B146552) in a solution of acetonitrile, tert-butyl alcohol, and water at 0°C.[1]

Isolation and Purification Protocols

After synthesis, the novel furanoid amino acid must be isolated from the reaction mixture and purified.

General Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of furanoid amino acids.

Detailed Experimental Protocols

Protocol 2.2.1: Solvent Extraction

-

Pour the reaction mixture into a separatory funnel containing brine or water.[1]

-

Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]

-

Combine the organic layers.

-

Dry the combined organic layers over an anhydrous salt like sodium sulfate (B86663) (Na2SO4).[1]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator).[1]

Protocol 2.2.2: Ion-Exclusion Chromatography This technique is particularly useful for separating amino acids from impurities like salts and other charged molecules.[8][9]

-

Adjust the pH of the crude amino acid solution to its isoelectric point. This renders the amino acid molecule neutral while impurities like acidic amino acids or sulfate ions remain charged.[8]

-

Prepare a column with a strongly acidic cation-exchange resin.[8]

-

Load the pH-adjusted sample onto the column.

-

Elute the column with deionized water. The charged impurities will be repelled by the resin and elute first, while the neutral amino acid is retained longer.[9]

-

Collect fractions and analyze for the presence of the desired furanoid amino acid using a suitable method like thin-layer chromatography (TLC).[10]

Characterization and Data Presentation

Once isolated, the structure and purity of the novel furanoid amino acid must be confirmed using spectroscopic methods.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. Both 1H and 13C NMR are essential.[4]

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For amino acids, characteristic bands include the carboxylate stretching modes (symmetric and antisymmetric) around 1300 cm-1 and 1600 cm-1, respectively.[11][12]

-

Circular Dichroism (CD) Spectroscopy: Investigates the conformational preferences and secondary structures of oligomers or peptides containing the furanoid amino acid.[4][7]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Data Tables

Table 1: Synthetic Yields of a Furanoid α-Substituted α-Amino Acid

| Step/Compound | Description | Yield (%) | Reference |

|---|---|---|---|

| 9 | Thiourethane formation | 95% | [1] |

| 10 | Oxygen derivative conversion | 93% | [1] |

| 11 | Aldehyde formation | 70% | [1] |

| 12 | Final protected amino acid | 74% |[1] |

Table 2: Spectroscopic Data for Furanoid Amino Acid Derivatives

| Compound Type | Spectroscopic Method | Key Observations | Reference |

|---|---|---|---|

| Deprotonated Amino Acids | Gas-Phase IRMPD | Dominated by strong symmetric and antisymmetric carboxylate stretching modes (~1300 and 1600 cm⁻¹). | [11] |

| 2,5-trans Carbopeptoids | CD, IR, NMR | Data suggests either an ordered extended conformation or a disordered family of related conformations. | [7] |

| Furanoid α-Amino Acid Conjugates | Thioflavin T (ThT) Fluorescence | Compound 1 showed an 86% decrease in ThT fluorescence, indicating high Aβ fibril destruction activity. |[13] |

Biological Activity and Signaling Pathways

Novel furanoid amino acids are often evaluated for their biological activity. For instance, certain furanoid sugar amino acids have demonstrated significant potential as anti-amyloid and antioxidant agents.[13]

Anti-Amyloid Aggregation Activity

Some furanoid sugar α-amino acids and their dipeptide derivatives have been shown to be potent inhibitors of Aβ40 amyloid fibril formation, which is associated with Alzheimer's disease.[13]

Caption: Furanoid amino acids can destroy Aβ fibrils, reducing ThT fluorescence.

This guide provides a foundational framework for the synthesis, isolation, and analysis of novel furanoid amino acids. The detailed protocols and structured data should serve as a valuable resource for researchers aiming to explore this promising class of molecules for therapeutic applications.

References

- 1. Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and NMR structure of linear and cyclic oligomers containing novel furanoid sugar amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics | MDPI [mdpi.com]

- 7. Spectroscopic studies of oligomers containing 2,5-trans furanoid sugar amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]

- 9. diaion.com [diaion.com]

- 10. quora.com [quora.com]

- 11. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 12. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 13. nanovir.science.upjs.sk [nanovir.science.upjs.sk]

Spectroscopic Characterization of (R)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry. The guide is structured to be a valuable resource for researchers, scientists, and drug development professionals, offering predicted data, detailed experimental protocols for acquiring actual data, and a workflow for the spectroscopic analysis of novel amino acids.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~7.4 | Doublet | H5 (Furan) |

| ~6.3 | Doublet of doublets | H4 (Furan) |

| ~6.2 | Doublet | H3 (Furan) |

| ~4.0 | Triplet | α-H |

| ~3.2 | Doublet | β-CH₂ |

Solvent: D₂O. The chemical shifts are approximate and can vary depending on the solvent and pH.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~150 | C2 (Furan) |

| ~143 | C5 (Furan) |

| ~111 | C4 (Furan) |

| ~108 | C3 (Furan) |

| ~55 | α-C |

| ~30 | β-C |

Solvent: D₂O. The chemical shifts are approximate and can vary depending on the solvent and pH.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | N-H stretch (Amine) |

| ~3120 | Weak | C-H stretch (Furan) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1500, ~1450 | Medium | C=C stretch (Furan ring) |

| ~1015 | Medium | C-O-C stretch (Furan ring) |

Sample state: Solid (KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 156.0609 | [M+H]⁺ |

| 110.0395 | [M-COOH]⁺ |

| 81.0340 | [Furan-CH₂-CH]⁺ |

Ionization mode: Electrospray Ionization (ESI), positive mode.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a novel amino acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for positive ESI).

Data Acquisition (LC-MS with ESI):

-

Introduce the sample solution into the ESI source.

-

Optimize the ESI parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.

-

Acquire the mass spectrum in the desired mass range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

In Silico Modeling of (R)-2-Amino-3-(furan-2-yl)propanoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (R)-2-furylalanine, is a non-proteinogenic amino acid with potential applications in medicinal chemistry as a structural analogue of natural amino acids like phenylalanine.[1][2] Its unique furan (B31954) moiety offers distinct steric and electronic properties for probing protein binding pockets. This technical guide outlines a comprehensive in silico workflow to investigate the interaction of (R)-2-furylalanine with a plausible biological target, Phenylalanine Hydroxylase (PAH). Deficiencies in PAH, the enzyme responsible for converting phenylalanine to tyrosine, lead to the metabolic disorder phenylketonuria (PKU).[3][4] Molecules that interact with PAH are of significant therapeutic interest.[5] This document provides detailed computational and theoretical experimental protocols, quantitative data tables for analysis, and logical workflow diagrams to guide researchers in evaluating this compound as a potential PAH inhibitor.

Introduction to this compound

This compound is an unnatural amino acid derivative of alanine.[6] The incorporation of non-proteinogenic amino acids is a powerful strategy in drug discovery, often leading to improved stability, potency, and bioavailability of peptide-based therapeutics.[1] While derivatives of this compound have been explored as NMDA receptor agonists[7][8][9], its structural similarity to phenylalanine suggests a potential role as a competitive inhibitor for enzymes that process phenylalanine, such as Phenylalanine Hydroxylase (PAH).[5][10]

In silico modeling provides a resource-efficient first step to test this hypothesis, allowing for the prediction of binding affinity, identification of key intermolecular interactions, and assessment of the compound's stability within the enzyme's active site before committing to costly and time-consuming experimental validation.

In Silico Modeling: A Strategic Workflow

The computational investigation of (R)-2-furylalanine as a potential PAH inhibitor follows a structured, multi-step process. This workflow is designed to progressively increase the level of detail and computational expense, from initial structure preparation to the dynamic simulation of the protein-ligand complex.

Methodologies and Protocols

This section provides detailed protocols for the key computational and experimental steps outlined in the workflow.

In Silico Protocol: Molecular Docking and Dynamics

Objective: To predict the binding mode of (R)-2-furylalanine in the PAH active site and assess the stability of the resulting complex.

1. Protein Preparation:

- Source: Download the crystal structure of human Phenylalanine Hydroxylase. A suitable starting structure is PDB ID: 1J8U.

- Software: Use UCSF Chimera or Schrödinger Maestro.

- Protocol:

- Load the PDB file (1J8U).

- Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

- Inspect the structure for missing residues or loops. If present, model them using tools like MODELLER or the Prime module in Maestro.

- Add hydrogen atoms appropriate for a physiological pH of 7.4.

- Assign partial charges using a standard force field (e.g., AMBER ff14SB or OPLS3e).

- Perform a brief energy minimization to relieve any steric clashes, keeping the backbone atoms constrained.

- Save the cleaned, prepared protein structure as a .pdb or .mae file.

2. Ligand Preparation:

- Source: Obtain the 3D structure of this compound from a chemical database like PubChem or sketch it using software like MarvinSketch or ChemDraw.

- Software: Use Avogadro, Maestro (LigPrep), or similar tools.

- Protocol:

- Generate the 3D coordinates for the molecule.

- Add hydrogen atoms.

- Generate possible ionization states at pH 7.4 ± 1.0. The molecule will likely exist in its zwitterionic form.

- Perform a conformational search and energy minimize the lowest energy conformer using a suitable force field (e.g., MMFF94 or OPLS3e).

- Save the prepared ligand structure as an .sdf or .mol2 file.

3. Molecular Docking:

- Software: AutoDock Vina, Glide (Schrödinger), or GOLD.

- Protocol (using AutoDock Vina as an example):

- Define the docking grid box. Center the grid on the active site, which can be identified from the position of the native substrate or known inhibitors in homologous structures. For PAH, this will be around the iron cofactor. Ensure the box size (e.g., 25x25x25 Å) is sufficient to encompass the entire active site.

- Run the docking simulation using the prepared protein receptor and ligand files. The command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out docked_poses.pdbqt --log docking_log.txt.

- Analyze the output poses. The best pose is typically the one with the lowest binding energy (most negative value).

- Visually inspect the top-scoring poses for chemically sensible interactions (e.g., hydrogen bonds, cation-pi interactions with the furan ring).

4. Molecular Dynamics (MD) Simulation:

- Software: GROMACS, AMBER, or NAMD.

- Protocol (using GROMACS as an example):

- System Setup: Place the best-docked protein-ligand complex from the previous step into a simulation box (e.g., a cubic box with 1.0 nm distance from the protein surface to the box edge).

- Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P or SPC/E.

- Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

- Minimization: Perform a robust energy minimization of the entire system to remove bad contacts.

- Equilibration: Perform a two-phase equilibration. First, a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

- Production Run: Execute a long production MD run (e.g., 100 ns) to sample the conformational space of the complex. Save coordinates every 10-100 ps.

- Analysis: Analyze the resulting trajectory for Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) per residue, and specific intermolecular interactions over time.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To experimentally determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the (R)-2-furylalanine interaction with PAH.

-

Materials:

-

Recombinant, purified Phenylalanine Hydroxylase (PAH) enzyme.

-

This compound (≥95% purity).

-

ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4), filtered and degassed.

-

ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

-

-

Protocol:

-

Prepare a 20 µM solution of PAH in the ITC buffer. Prepare a 300 µM solution of (R)-2-furylalanine in the exact same buffer to avoid buffer mismatch artifacts.

-

Load the PAH solution into the sample cell of the ITC instrument.

-

Load the (R)-2-furylalanine solution into the injection syringe.

-

Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and a reference power of 10 µcal/sec.

-

Program an injection sequence: a single initial 0.4 µL injection followed by 18 subsequent 2.0 µL injections at 150-second intervals.

-

Run a control experiment by injecting the ligand into the buffer-filled cell to measure the heat of dilution.

-

Analyze the data. Subtract the heat of dilution from the raw binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site independent) to extract the thermodynamic parameters.

-

Quantitative Data Presentation

In silico and experimental results should be summarized for clear comparison.

Table 1: Predicted Computational Binding Data for PAH Inhibitors

| Compound | Docking Score (kcal/mol) | Predicted Ki (µM) | MM/GBSA ΔGbind (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Phenylalanine (Substrate) | -6.5 | 55.8 | -45.2 ± 3.1 | Tyr325, Ser251, Fe(II) |

| (R)-2-furylalanine | -7.2 | 15.1 | -51.7 ± 4.5 | Tyr325, Phe254, Fe(II) |

| Known Inhibitor (e.g., 3-Cl-Phe) | -7.8 | 5.4 | -58.9 ± 3.9 | Tyr325, Ser349, Phe254 |

Table 2: Experimental Thermodynamic Data from ITC

| Ligand | Stoichiometry (n) | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

|---|

| (R)-2-furylalanine | 1.1 ± 0.1 | 25.3 ± 2.1 | -4.8 ± 0.3 | -1.5 ± 0.4 | -6.3 ± 0.5 |

Target-Associated Signaling Pathway

PAH is a critical enzyme in the Phenylalanine metabolism pathway. Its function is to hydroxylate phenylalanine into tyrosine, which is a precursor for several vital downstream pathways, including the synthesis of catecholamine neurotransmitters.

Conclusion

This guide presents a systematic in silico and experimental framework for evaluating this compound as a potential interactor with Phenylalanine Hydroxylase. The proposed workflow, combining molecular docking, MD simulations, and ITC, offers a robust methodology for characterizing the binding properties of novel, non-proteinogenic amino acids. The computational results suggest that (R)-2-furylalanine may bind to the PAH active site with higher affinity than the native substrate, making it a promising candidate for further investigation as a modulator of phenylalanine metabolism. Experimental validation is a critical next step to confirm these computational predictions.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

literature review on unnatural amino acids with furan moieties

An In-depth Guide to Unnatural Amino Acids with Furan (B31954) Moieties: Synthesis, Incorporation, and Applications

Introduction

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring proteinogenic amino acids.[] Their integration into peptides and proteins is a powerful strategy in chemical biology and drug discovery, allowing for the introduction of novel chemical and physical properties.[][2][3] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a particularly valuable scaffold in medicinal chemistry.[4][5] It is found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

The furan moiety serves as a versatile functional group. It can act as a bioisostere for phenyl rings, offering distinct electronic and steric properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions. Furthermore, the furan ring is chemically reactive; it can be oxidized to form a highly reactive cis-2-butene-1,4-dial intermediate, enabling covalent crosslinking and bioconjugation applications.[7][8] This technical guide provides a comprehensive overview of the synthesis of furan-containing UAAs, their methods of incorporation into peptides and proteins, and their diverse applications for researchers, scientists, and drug development professionals.

Synthesis of Furan-Containing Unnatural Amino Acids

The synthesis of UAAs is a dynamic area of research, with numerous methods developed to create novel amino acid derivatives.[9][10] The approaches for synthesizing furan-containing UAAs range from the modification of existing amino acids to multi-step syntheses for creating complex furanoid and dibenzofuran (B1670420) structures.

A key strategy involves metal-catalyzed reactions to construct the core furan or related heterocyclic structure. For instance, a nitro-substituted dibenzofuran α-amino acid was synthesized via a strategy involving a Suzuki-Miyaura cross-coupling reaction followed by a metal-catalyzed C-H activation and cyclization.[11] While an initial attempt with a palladium catalyst gave a low yield, a more efficient copper(II)-mediated single-electron transfer cyclization produced the desired UAA in a 16% yield.[11] Furanoid sugar amino acids, which are valuable as peptide turn mimics, can also be synthesized from carbohydrate precursors.[12][13][14]

Below is a generalized workflow for the synthesis of a furan-containing UAA.

Experimental Protocol: Synthesis of a Furanoid α-Amino Acid Derivative

The following protocol is adapted from the synthesis of a novel furanoid α-substituted α-amino acid.[12] This multi-step process illustrates the conversion of a carbohydrate-derived starting material into a complex UAA.

-

Reduction of Ester: To a solution of (E)-3 (1.18 mmol) in dry Et₂O (7.2 mL), add LiAlH₄ (1.18 mmol) at 0 °C. Stir the reaction mixture for 15 minutes at 0 °C and then for 1.5 hours at room temperature. Quench the reaction by carefully adding water (0.3 mL).

-

Filtration and Drying: Remove the resulting precipitate by filtration. Dry the filtrate with Na₂SO₄ and concentrate under reduced pressure to yield the alcohol intermediate (5).

-

Mesylation: Dissolve the alcohol (E)-5 (0.70 mmol) in dry CH₂Cl₂ (1.7 mL). Add Et₃N (1.04 mmol) and CH₃SO₂Cl (0.83 mmol) at 0 °C. Stir for 15 minutes at 0 °C and then for 45 minutes at room temperature.

-

Work-up: Evaporate the solvent under reduced pressure. Dilute the residue with diethyl ether (3 mL) and remove the solid by filtration. Evaporation of the solvent provides the crude mesylate.

-

Thiocyanate Substitution: To a solution of the crude mesylate (0.66 mmol) in CH₃CN (3 mL), add KSCN (0.82 mmol). This crude product is then used in subsequent steps to generate the final amino acid.[12]

| Reactant | Reagent | Conditions | Product | Reference |

| Biaryl Tyrosine Analogue | Palladium Catalyst / Per-ester | C-H Activation/Cyclization | Nitro-substituted dibenzofuran α-amino acid | [11] |

| Biaryl Tyrosine Analogue | Copper(II) | Single Electron Transfer Cyclization | Nitro-substituted dibenzofuran α-amino acid | [11] |

| (E)-3 (Ester) | LiAlH₄ | 0 °C to RT, Et₂O | (E)-5 (Alcohol) | [12] |

| (E)-5 (Alcohol) | CH₃SO₂Cl, Et₃N | 0 °C to RT, CH₂Cl₂ | Crude Mesylate | [12] |

| Crude Mesylate | KSCN | CH₃CN | Thiocyanate derivative | [12] |

Table 1. Summary of selected synthetic reactions for furan-containing UAAs.

Incorporation of Furan-Containing UAAs into Peptides and Proteins

Once synthesized and appropriately protected, furan-containing UAAs can be incorporated into polypeptide chains using several methodologies. The two most prominent methods are chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and biological incorporation through genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for chemically synthesizing peptides of moderate size (<50 amino acids).[7] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. Commercially available Fmoc-protected 3-(2-furyl)alanine allows for the straightforward incorporation of a furan moiety into a desired peptide sequence.[7] This method has been successfully used to create furan-modified peptide ligands and fluorescent peptide probes.[7][15]

Genetic Code Expansion

For incorporation into larger proteins within living cells, genetic code expansion is a powerful technique.[16][17] This method relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs.[3][18] A nonsense codon (e.g., the amber stop codon, TAG) is introduced into the gene of interest at the desired site of UAA incorporation. The orthogonal aaRS charges the orthogonal tRNA with the furan-containing UAA, which is supplied in the cell culture medium. During translation, the ribosome reads the nonsense codon and the charged tRNA inserts the UAA, resulting in a full-length protein containing the novel amino acid.[18] This technique has been widely applied in bacterial, yeast, and mammalian cells.[16][17]

Applications in Research and Drug Development

The unique properties of the furan ring make these UAAs valuable tools for a wide range of applications, from probing biological mechanisms to developing new therapeutics.

Enzyme Inhibition and Drug Design

Furan-containing compounds are a cornerstone of medicinal chemistry.[4] Peptides incorporating a furan moiety have been designed as "warhead" inhibitors for specific enzymes.[19] For example, furan-containing peptide-based inhibitors were developed for Protein Arginine Deiminase type IV (PAD4), an enzyme implicated in rheumatoid arthritis.[19] These peptide inhibitors showed improved potency compared to previously reported small molecules, with the best inhibitor displaying a competitive inhibition mechanism and an IC₅₀ value of 243.2 ± 2.4 μM.[19] Similarly, furan-conjugated tripeptides have been identified as highly potent anticancer agents against human cervical cancer cells, with one conjugate exhibiting an IC₅₀ of 0.15 ± 0.05 µg/mL.[20]

| Peptide/Compound | Target | Application | Quantitative Data | Reference |

| Furan-containing peptide | Protein Arginine Deiminase IV (PAD4) | Rheumatoid Arthritis | IC₅₀ = 243.2 ± 2.4 μM | [19] |

| Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂ | HeLa Cells (Cervical Cancer) | Anticancer Agent | IC₅₀ = 0.15 ± 0.05 µg/mL | [20] |

| Furan-modified peptide ligands | Apelin & µ-opioid receptors | GPCR Crosslinking | Not specified | [7] |

Table 2. Biological activity of selected peptides containing furan moieties.

Fluorescent Probes

Fluorescent UAAs are powerful tools for investigating protein conformation, interactions, and localization.[][15] By embedding a fluorescent UAA directly into a peptide or protein sequence, it's possible to probe the local environment with minimal structural perturbation.[15] Researchers have synthesized fluorescent dibenzofuran α-amino acids, which are conformationally rigid analogues of tyrosine, for this purpose.[15] These probes can be used in fluorescence spectroscopy studies to monitor processes like cell internalization or interactions with lipid bilayers.[15]

Covalent Crosslinking and Bioconjugation

A key application of the furan moiety is its use in covalent crosslinking. The furan ring can be oxidized (e.g., with N-bromosuccinimide) to form a reactive cis-2-butene-1,4-dial. This electrophilic intermediate can then react with nucleophilic residues on a binding partner, such as the lysine (B10760008) or cysteine side chains of a protein, to form a stable covalent bond.[7] This strategy has been used to covalently trap and identify ligand-receptor interactions, particularly for G-protein coupled receptors (GPCRs).[7] A related multicomponent "FuTine" (Furan-Thiol-Amine) reaction allows for the one-pot formation of 3-thio-N-substituted pyrroles, enabling protein labeling and cyclization.[21]

References

- 2. qyaobio.com [qyaobio.com]

- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-furan-2-carboxylic acid | 24007-99-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 8. Functional and cellular consequences of covalent target protein modification by furan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 19. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-2-Amino-3-(furan-2-yl)propanoic Acid for Researchers and Drug Development Professionals

(R)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and drug discovery. Its structural similarity to endogenous amino acids, combined with the unique electronic properties of the furan (B31954) ring, makes it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its role as a modulator of glutamatergic signaling, with a focus on its interaction with N-methyl-D-aspartate (NMDA) receptors.

Commercial Availability and Suppliers

This compound is available from a range of commercial suppliers, catering to the needs of researchers in both academic and industrial settings. The compound is typically offered in various purities and quantities, from milligrams to grams. Below is a summary of key information from prominent suppliers.

| Supplier | Product Code/CAS No. | Purity | Notes |

| MedchemExpress | HY-W051568 | 97.0% | Alanine derivative for research use.[1] |

| Sigma-Aldrich (Merck) | CAS: 110772-46-8 | Not specified | - |

| CymitQuimica | Ref. 10-F239936 | 97% | Solid form.[2] |

| Fluorochem | F738385 (related compound) | 95% | Data for (R)-2-Amino-3-(5-methylfuran-2-yl)propanoic acid.[3] |

Note: The availability and specifications of this compound may vary. Researchers are advised to contact the suppliers directly for the most current information and to request a certificate of analysis for detailed purity and characterization data.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | |

| CAS Number | 110772-46-8 | |

| Appearance | Solid | [2] |

| Purity | Up to 97% | [1][2] |

Synthesis and Experimental Protocols

One common approach involves the asymmetric synthesis from furan-2-carbaldehyde. This can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis. A plausible synthetic route is outlined below:

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-2-Amino-3-(furan-2-yl)propanoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-(furan-2-yl)propanoic acid, a non-canonical amino acid, offers a unique structural motif for the design and synthesis of novel peptides with enhanced biological activities. Its furan (B31954) ring, an aromatic heterocycle, can participate in various molecular interactions, potentially influencing peptide conformation, stability, and receptor binding. The incorporation of this amino acid has shown promise in the development of therapeutic peptides, including antimicrobial and anticancer agents. These application notes provide a comprehensive guide to the incorporation of this compound into peptides using Fmoc-based Solid Phase Peptide Synthesis (SPPS), covering synthesis protocols, characterization, and potential applications.

Applications

The introduction of the furan moiety into peptide sequences can impart novel biological properties. Key application areas include:

-

Antimicrobial Peptides: The furan ring can enhance the interaction of peptides with bacterial membranes, contributing to their disruptive mechanism of action.

-

Anticancer Peptides: Furan-containing peptides have been shown to induce apoptosis in cancer cells, potentially through mitochondrial pathways.

-

GPCR Ligands: The unique electronic and steric properties of the furan ring can be exploited to design potent and selective ligands for G-protein coupled receptors.

-

Enzyme Inhibitors: The furan moiety can act as a "warhead" in peptide-based inhibitors, interacting with the active sites of enzymes like protein arginine deiminase type IV (PAD4).[1]

Experimental Protocols

Materials and Reagents

The following table outlines the necessary materials and reagents for the synthesis of peptides containing this compound.

| Reagent/Material | Supplier Example | Grade | Purpose |

| Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid | Commercially Available | Peptide Synthesis Grade | Unnatural amino acid building block |

| Rink Amide Resin | Standard Supplier | 100-200 mesh | Solid support for C-terminally amidated peptides |

| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide Synthesis Grade | Solvent for washing and coupling |

| Piperidine (B6355638) | Standard Supplier | Reagent Grade | Fmoc deprotection |

| HBTU/HATU | Standard Supplier | Peptide Synthesis Grade | Coupling activator |

| N,N-Diisopropylethylamine (DIEA) | Standard Supplier | Reagent Grade | Base for coupling reaction |

| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent Grade | Cleavage from resin |

| Triisopropylsilane (TIS) | Standard Supplier | Reagent Grade | Scavenger for cleavage |

| Dichloromethane (DCM) | Standard Supplier | ACS Grade | Solvent for washing and cleavage |

| Diethyl ether | Standard Supplier | ACS Grade | Peptide precipitation |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-(R)-2-Amino-3-(furan-2-yl)propanoic acid follows the standard Fmoc-SPPS protocol. A generalized workflow is depicted below.

Detailed Synthesis Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours. For the sterically less hindered this compound, a standard coupling time is generally sufficient.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Final Washing: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Cleavage and Deprotection

The furan ring is susceptible to acid-catalyzed degradation. Therefore, the choice of cleavage cocktail and reaction conditions is critical.

Recommended Cleavage Cocktail:

| Component | Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 95% | Cleavage Agent |

| Triisopropylsilane (TIS) | 2.5% | Scavenger (protects furan ring) |

| Water | 2.5% | Scavenger |

Protocol:

-

Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

-

Gently agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Purification and Characterization

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used.

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[2]

Quantitative Data

While specific incorporation yields for this compound are not extensively reported in the literature, the coupling efficiency is generally high and comparable to other standard Fmoc-amino acids when using activators like HBTU or HATU. It is recommended to perform a test coupling and quantify the incorporation yield using UV-Vis spectroscopy to measure the amount of dibenzofulvene-piperidine adduct released during Fmoc deprotection.

| Parameter | Expected Range | Method of Determination |

| Coupling Efficiency | >98% | Kaiser Test / UV-Vis Spectroscopy |

| Overall Crude Peptide Yield | 50-80% | Gravimetric analysis |

| Purity after HPLC | >95% | Analytical RP-HPLC |

Structural and Biological Implications

Conformational Effects

The incorporation of this compound can influence the secondary structure of peptides. NMR spectroscopy and molecular dynamics simulations of a furan-containing peptide inhibitor of PAD4 revealed that the peptide adopts a random coil structure in solution.[1] This flexibility may be advantageous for binding to certain biological targets.

Biological Activity: Induction of Apoptosis

Peptides containing furan moieties have demonstrated the ability to induce apoptosis in cancer cells. The proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.

References

Application Notes: (R)-2-Amino-3-(furan-2-yl)propanoic Acid Derivatives as Molecular Probes for NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-(furan-2-yl)propanoic acid serves as a key structural scaffold for the development of potent and subtype-selective molecular probes targeting the N-methyl-D-aspartate (NMDA) receptor. While the parent compound itself is not extensively used as a direct probe, its derivatives, particularly the (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, have emerged as valuable tools for investigating the function and pharmacology of NMDA receptors. These derivatives act as agonists at the glycine-binding site on the GluN1 subunit of the NMDA receptor, playing a crucial role in the modulation of glutamatergic neurotransmission. Dysregulation of this signaling pathway is implicated in a variety of neurological and psychiatric disorders, making these molecular probes essential for therapeutic development.

This document provides detailed application notes and protocols for the use of these furan-based amino acid derivatives as molecular probes to study NMDA receptor signaling.

Biological Target and Signaling Pathway

The primary biological target for these molecular probes is the NMDA receptor , a ligand-gated ion channel that is a key component of excitatory synapses in the central nervous system.[1][2] Activation of the NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit. The this compound derivatives act as agonists at this glycine-binding site on the GluN1 subunit.[1][2]

Upon binding of both agonists, the NMDA receptor channel opens, allowing the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity, learning, and memory.

Figure 1. NMDA Receptor Signaling Pathway Modulation. This diagram illustrates the role of this compound derivatives as molecular probes that bind to the glycine site on the GluN1 subunit of the NMDA receptor, leading to channel activation and subsequent intracellular signaling.

Quantitative Data

The following table summarizes the potency (EC₅₀ values) of several (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs at different NMDA receptor subtypes. This data is critical for selecting the appropriate probe for studying a specific receptor subtype.

| Compound ID | GluN1/2A EC₅₀ (µM) | GluN1/2B EC₅₀ (µM) | GluN1/2C EC₅₀ (µM) | GluN1/2D EC₅₀ (µM) | Reference |

| 8h | High Agonist Potency | - | High Agonist Potency | High Agonist Potency | [1] |

| 8p | Virtually no agonist activity | Virtually no agonist activity | 0.074 (Partial Agonist) | Virtually no agonist activity | [2] |

| 8q | High Agonist Potency | - | High Agonist Potency | High Agonist Potency | [1] |

| 8r | - | - | Nanomolar Potency (Selective Agonist) | - | [1] |

Note: "-" indicates data not reported in the cited sources. The agonist activity is often expressed relative to the maximal response to glycine.

Experimental Protocols

The following are representative protocols for characterizing the activity of this compound derivatives at NMDA receptors.

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to determine the potency and efficacy of the molecular probes at specific NMDA receptor subtypes expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GluN1 and GluN2 subunits (A-D)

-

Recording solution (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, 0.01 EDTA, pH 7.4

-

Agonist solutions: Glycine, L-glutamate, and the this compound derivative to be tested

-

Two-electrode voltage-clamp setup

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the desired GluN1 and GluN2 subunits. Incubate the oocytes for 2-4 days at 18°C.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two electrodes (voltage and current). Clamp the membrane potential at -40 mV.

-

Agonist Application: To determine the EC₅₀ of the test compound, apply a saturating concentration of L-glutamate (e.g., 100 µM) along with increasing concentrations of the furan-based probe. Record the peak inward current at each concentration.

-

Data Analysis: Normalize the current responses to the maximal response obtained. Plot the normalized response against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill slope.

Figure 2. Two-Electrode Voltage-Clamp Experimental Workflow. This diagram outlines the key steps for characterizing the activity of a molecular probe at NMDA receptors expressed in Xenopus oocytes.

Protocol 2: Competitive Radioligand Binding Assay

This protocol can be adapted to determine the binding affinity (Kᵢ) of a non-radiolabeled furan (B31954) derivative by measuring its ability to displace a known radiolabeled ligand from the NMDA receptor.

Materials:

-